methyl 2-(oxolan-3-yl)propanoate
Overview
Description
Methyl 2-(oxolan-3-yl)propanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-(oxolan-3-yl)propanoic acid, featuring a five-membered oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(oxolan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(oxolan-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl 2-(oxolan-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(oxolan-3-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The oxolane ring may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(oxolan-2-yl)propanoate
- Methyl 2-(oxolan-2-yl)propanoate
- Methyl 3-(oxolan-3-yl)propanoate
Uniqueness
Methyl 2-(oxolan-3-yl)propanoate is unique due to the position of the oxolane ring on the propanoate backbone. This structural feature influences its reactivity and interaction with other molecules, making it distinct from similar compounds. The specific arrangement of atoms in this compound can lead to different chemical and biological properties, which are valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(oxolan-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10-2)7-3-4-11-5-7/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXUSAHBXVRWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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